molecular formula C₁₅H₁₈D₆ B1144596 α-Farnesene-d6 CAS No. 162189-16-4

α-Farnesene-d6

Cat. No. B1144596
CAS RN: 162189-16-4
M. Wt: 210.39
InChI Key:
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Description

“α-Farnesene-d6” is a labelled version of α-Farnesene . α-Farnesene is an acyclic sesquiterpene that acts as alarm pheromones in termites or food attractants for the apple tree pest, the codling moth . It is also the chief compound contributing to the scent of gardenia, making up 65% of the headspace constituents .


Synthesis Analysis

The synthesis of α-Farnesene-d6 has been achieved by two routes . In recent years, the biosynthesis of α-Farnesene has been considered a green and economical approach due to its mild reaction conditions, low environmental pollution, and sustainability . Metabolic engineering has been widely applied to construct cell factories for α-Farnesene biosynthesis .


Molecular Structure Analysis

The molecular formula of α-Farnesene is C15H24, and its molecular weight is 204.3511 . The 3D structure of α-Farnesene can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The molecular formula of α-Farnesene is C15H24, and its molecular weight is 204.35 g/mol . α-Farnesene is a farnesene that is 1,3,6,10-tetraene substituted by methyl groups at positions 3, 7, and 11 respectively .

Scientific Research Applications

Mechanism of Action

Target of Action

α-Farnesene-d6, a variant of α-Farnesene, is a sesquiterpene volatile compound that plays a significant role in plant defense . It is associated with insect attraction and superficial scald of apple and pear fruits during cold storage . The primary targets of α-Farnesene-d6 are the transcription factors MdMYC2 and MdERF3, which regulate α-Farnesene biosynthesis in apple fruit .

Mode of Action

The interaction of α-Farnesene-d6 with its targets results in the activation of the MdAFS promoter, a key component in the biosynthesis of α-Farnesene . This interaction leads to an increase in the transcript levels of MdHMGR2 and MdAFS, thereby enhancing α-Farnesene production .

Biochemical Pathways

The biosynthesis of α-Farnesene involves several biochemical pathways. The mevalonate pathway and the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-d-xylulose 5-phosphate pathway (MEP pathway) are the primary pathways involved in the synthesis of terpenoids, including α-Farnesene . The overexpression of relevant genes and modification of cofactor specificity in these pathways can increase α-Farnesene production .

Pharmacokinetics

It is known that the compound is highly purified and has a molecular weight of 21039 . It is stored at -20°C for stability .

Result of Action

The action of α-Farnesene-d6 results in increased α-Farnesene production. This compound acts as alarm pheromones in termites and food attractants for the apple tree pest, the codling moth . It is also the chief compound contributing to the scent of gardenia .

Action Environment

The action of α-Farnesene-d6 can be influenced by environmental factors. For instance, the production of α-Farnesene can be increased by recreating the NADPH and ATP biosynthetic pathways in Pichia pastoris . This process involves optimizing biocatalytic reactions and integrating them with natural thylakoid membranes .

Safety and Hazards

α-Farnesene may be fatal if swallowed and enters airways . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Contaminated work clothing must not be allowed out of the workplace .

Future Directions

The challenges and prospects for future α-Farnesene biosynthesis are being discussed . The current status of α-Farnesene biosynthesis in different host cells, optimization of the metabolic pathway for α-Farnesene biosynthesis, and key enzymes for α-Farnesene biosynthesis are the main focus areas .

properties

{ "Design of the Synthesis Pathway": "The synthesis of α-Farnesene-d6 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Farnesene", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "The first step involves the deuteration of farnesene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain α-Farnesene-d2.", "The second step involves the reduction of α-Farnesene-d2 using sodium borohydride (NaBH4) in deuterium oxide (D2O) to obtain α-Farnesene-d2-diol.", "The third step involves the oxidation of α-Farnesene-d2-diol using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) to obtain α-Farnesene-d2-aldehyde.", "The final step involves the deuteration of α-Farnesene-d2-aldehyde using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to obtain α-Farnesene-d6." ] }

CAS RN

162189-16-4

Molecular Formula

C₁₅H₁₈D₆

Molecular Weight

210.39

synonyms

(E,E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene-d6;  Farnesene-d6;  (3E,6E)-α-Farnesene-d6;  (E,E)-α-Farnesene-d6;  alpha-Farnesene-d6;  trans,trans-α-Farnesene-d6;  trans-2,6,10-Trimethyl-2,6,9,11-dodecatetraene-d6;  trans-3,7,11-Trimethyl-1,3,6,10-dodecate

Origin of Product

United States

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